1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-(3-Methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. . The morpholine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for radical trifluoromethylation and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines depending on the conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and lipophilicity of the resulting compounds .
Biology and Medicine: This compound has potential applications in medicinal chemistry as a pharmacophore. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates. It is also investigated for its role in enzyme inhibition and receptor binding.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
1-(3-Methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol: This compound differs by having an alcohol group instead of a ketone.
1-(3-Methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine: This compound has an amine group instead of a ketone.
Uniqueness: The presence of the ketone group in 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one makes it unique compared to its alcohol and amine counterparts. The ketone group can participate in additional chemical reactions, such as nucleophilic addition, which are not possible with alcohols or amines.
Properties
IUPAC Name |
1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-8-7-19-5-4-17(8)10(18)6-16-3-2-9(15-16)11(12,13)14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVDPUKPLKKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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